molecular formula C13H17NO2 B2984429 1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine CAS No. 2411198-90-6

1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine

Cat. No.: B2984429
CAS No.: 2411198-90-6
M. Wt: 219.284
InChI Key: RXDBVHOZOLZRPW-UHFFFAOYSA-N
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Description

1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further substituted with an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine typically involves the reaction of a pyrrolidine derivative with a phenyl group that has been functionalized with an oxirane group. One common method involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the phenyl group through a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.

    Substitution: The epoxide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine involves its interaction with molecular targets through the epoxide group. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. This reactivity is harnessed in various applications, including drug development and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-{[3-nitro-4-(oxiran-2-ylmethoxy)phenyl]sulfonyl}pyrrolidine: Similar structure but with a nitro and sulfonyl group.

    1-[3-(oxiran-2-ylmethoxy)phenyl]ethanone: Similar structure but with an ethanone group instead of a pyrrolidine ring.

Uniqueness

1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine is unique due to its combination of a pyrrolidine ring and an epoxide group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-[3-(oxiran-2-ylmethoxy)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-7-14(6-1)11-4-3-5-12(8-11)15-9-13-10-16-13/h3-5,8,13H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBVHOZOLZRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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